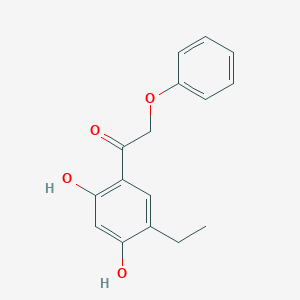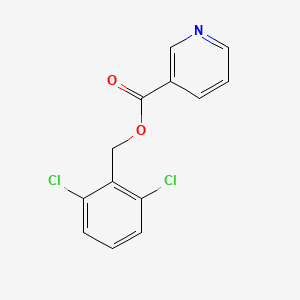
2,6-dichlorobenzyl nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzyl nicotinate (DCBN) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCBN belongs to the family of nicotinates, which are esters of nicotinic acid. The synthesis of DCBN involves the reaction of 2,6-dichlorobenzyl alcohol with nicotinic acid in the presence of a catalyst. DCBN has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 2,6-dichlorobenzyl nicotinate is not fully understood, but it is thought to involve the activation of certain signaling pathways in cells. 2,6-dichlorobenzyl nicotinate has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2,6-dichlorobenzyl nicotinate has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2,6-dichlorobenzyl nicotinate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-dichlorobenzyl nicotinate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). 2,6-dichlorobenzyl nicotinate has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress. In animal studies, 2,6-dichlorobenzyl nicotinate has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines. 2,6-dichlorobenzyl nicotinate has also been shown to have neuroprotective effects, as it can protect neurons from oxidative damage.
実験室実験の利点と制限
2,6-dichlorobenzyl nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, making it safe for use in cell culture and animal studies. However, 2,6-dichlorobenzyl nicotinate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 2,6-dichlorobenzyl nicotinate. One direction is to further investigate its mechanism of action, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to study its potential use as a drug delivery system, particularly for drugs with poor bioavailability. In agriculture, 2,6-dichlorobenzyl nicotinate could be further studied for its potential use as a pesticide, particularly for organic farming. In environmental science, 2,6-dichlorobenzyl nicotinate could be further studied for its potential use as a decontaminant, particularly for the removal of pollutants from soil and water.
合成法
The synthesis of 2,6-dichlorobenzyl nicotinate involves the reaction of 2,6-dichlorobenzyl alcohol with nicotinic acid in the presence of a catalyst. The reaction takes place in a solvent, such as acetonitrile or dichloromethane, and is typically carried out under reflux conditions. The yield of 2,6-dichlorobenzyl nicotinate can be improved by optimizing the reaction conditions, such as the ratio of reactants, temperature, and reaction time.
科学的研究の応用
2,6-dichlorobenzyl nicotinate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,6-dichlorobenzyl nicotinate has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2,6-dichlorobenzyl nicotinate has also been studied for its potential use as a drug delivery system, as it can enhance the bioavailability of certain drugs. In agriculture, 2,6-dichlorobenzyl nicotinate has been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties. In environmental science, 2,6-dichlorobenzyl nicotinate has been studied for its potential use as a decontaminant, as it can degrade certain pollutants.
特性
IUPAC Name |
(2,6-dichlorophenyl)methyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-1-5-12(15)10(11)8-18-13(17)9-3-2-6-16-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTNFWOTUMUQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-fluorobenzamide](/img/structure/B5792643.png)
![2-amino-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5792654.png)

![4-[(4-fluorophenyl)acetyl]morpholine](/img/structure/B5792672.png)

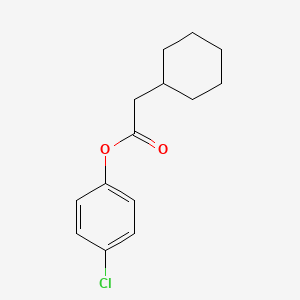
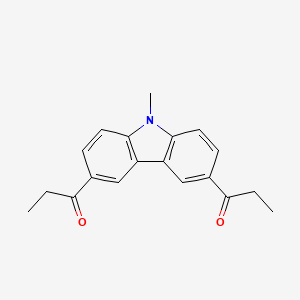
![2-chloro-5-(5-{[(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5792709.png)
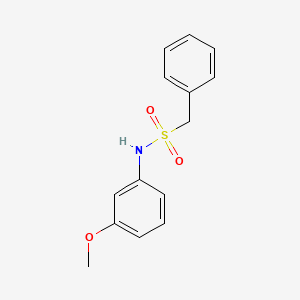
![2-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5792714.png)
![4-chloro-N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5792729.png)


